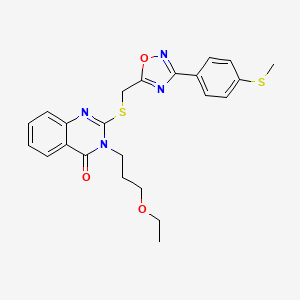

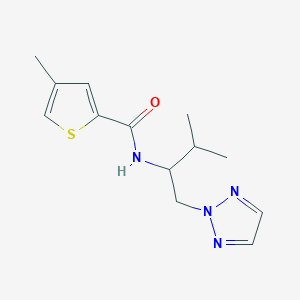

![molecular formula C20H22N4O2S B2450607 5-(cinnamylthio)-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1321899-52-8](/img/structure/B2450607.png)

5-(cinnamylthio)-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrimido[4,5-d]pyrimidines are a class of compounds that have attracted considerable attention due to their high potential for application in medicinal chemistry . They are structurally similar to purines and isomeric to pteridines, compounds that make up nucleic and folic acids .

Synthesis Analysis

Two routes were proposed for the synthesis of pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines . Acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc made it possible to access pyrimido[4,5-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 .Molecular Structure Analysis

The molecular structure of these compounds can be represented as thermal vibration ellipsoids of 50% probability .Chemical Reactions Analysis

Reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3 resulted in the formation of 6-alkyl-3,4-dihydropyrimido[4,5-d]pyrimidines .科学的研究の応用

Synthesis and Characterization

Pyrimidine derivatives, including those related to the compound , are synthesized through various chemical reactions that often involve multi-component processes, highlighting the complexity and versatility of these molecules in chemical synthesis. For instance, a study by Brahmachari et al. (2020) detailed a water-mediated and catalyst-free method for synthesizing a series of functionalized pyrimidine derivatives, emphasizing the efficiency and environmental friendliness of such approaches (Brahmachari, Nayek, Karmakar, Nurjamal, Chandra, & Bhowmick, 2020). Similarly, other researchers have explored the synthesis of novel heterocyclic compounds derived from pyrimidine bases, demonstrating the structural diversity achievable within this chemical class and their potential for producing biologically active molecules (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Biological Activity

The biological activities of pyrimidine derivatives are a significant focus of research due to their potential therapeutic applications. Various studies have investigated the antimicrobial, anti-inflammatory, and anticancer properties of these compounds. Alwan, Al Kaabi, and Hashim (2014) synthesized a new series of pyridopyrimidine derivatives containing Schiff bases of certain amino acids, demonstrating promising antibacterial and antifungal activities (Alwan, Al Kaabi, & Hashim, 2014). Another study by Nadendla and Lakshmi (2018) highlighted the antioxidant and anti-inflammatory activities of novel pyridopyrimidine derivatives, indicating their potential in managing oxidative stress and inflammation (Nadendla & Lakshmi, 2018).

作用機序

将来の方向性

特性

IUPAC Name |

1,3-dimethyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-7-propylpyrimido[4,5-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2S/c1-4-9-15-21-17-16(19(25)24(3)20(26)23(17)2)18(22-15)27-13-8-12-14-10-6-5-7-11-14/h5-8,10-12H,4,9,13H2,1-3H3/b12-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBJWUNXFOUQRP-XYOKQWHBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(C(=N1)SCC=CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=NC2=C(C(=N1)SC/C=C/C3=CC=CC=C3)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

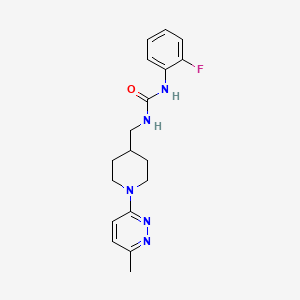

![N-benzyl-2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2450524.png)

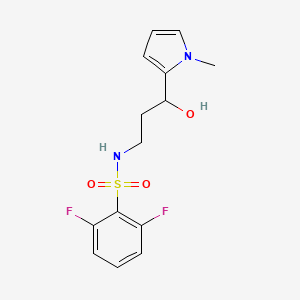

![3-(2-(6-(tert-Butyl)-1H-benzo[d]imidazol-2-yl)ethyl)cyclobutanone hydrochloride](/img/structure/B2450525.png)

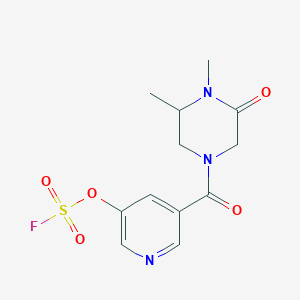

![4-((4-methoxyphenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2450531.png)

![Dimethyl 2-{[(4-{[2,5-bis(methoxycarbonyl)anilino]carbothioyl}piperazino)carbothioyl]amino}terephthalate](/img/structure/B2450532.png)

![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2450536.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(isochroman-3-ylmethyl)urea](/img/structure/B2450545.png)